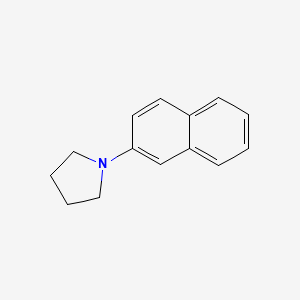
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol, also known as BTPCH, is an organic compound belonging to the class of cyclohexanols. It is a colorless, odorless, and tasteless liquid at room temperature. BTPCH is a versatile compound that has been used in a variety of scientific and industrial applications, including synthesis, catalysis, and drug research. In
科学的研究の応用
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has been used in a variety of scientific research applications, including drug research, catalysis, and synthesis. It has been used as a substrate in the synthesis of a variety of compounds, including heterocyclic compounds, organic compounds, and pharmaceuticals. 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has also been used as a catalyst in the synthesis of a range of organic compounds, including pharmaceuticals, fragrances, and food additives. Additionally, 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has been used in drug research to study the mechanism of action of various drugs and to develop novel drugs.
作用機序
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol is not well understood. However, it is known to be involved in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and food additives. It is also known to be involved in the catalysis of a range of organic reactions. Additionally, 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has been studied for its potential to act as a drug target.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol are not well understood. However, it has been studied for its potential to act as a drug target and has been found to interact with various enzymes and receptors in the body. Additionally, 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has been studied for its potential to act as an antioxidant and to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The advantages of using 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol in lab experiments include its low cost, its availability in a variety of forms, and its versatility in a range of organic reactions. Additionally, 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol is easy to handle and store, and it is non-toxic and non-irritating. The main limitation of using 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
The future directions of research on 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol include further study of its mechanism of action, its potential to act as a drug target, and its potential to act as an antioxidant and to inhibit the growth of certain cancer cells. Additionally, further research could be done on its role in catalysis and synthesis, as well as its potential to act as a precursor in the synthesis of a variety of compounds. Finally, further research could be done to explore its potential applications in the industrial and pharmaceutical sectors.
合成法
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol is synthesized from the reaction of cyclohexanone and 3,5-bis(trifluoromethyl)phenyl bromide. In the reaction, the bromide is treated with a base to form a cyclohexyl cation, which then reacts with the cyclohexanone to form 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80–100°C. The reaction is usually complete in a few hours and yields a high purity product.
特性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6O/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11-3-1-2-4-12(11)21/h5-7,11-12,21H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWJQARYHOLSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

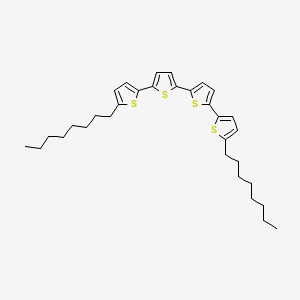
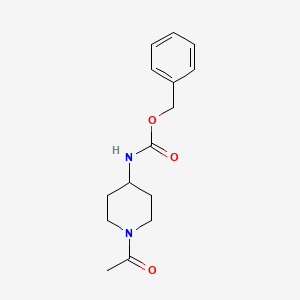
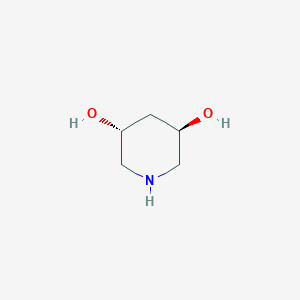
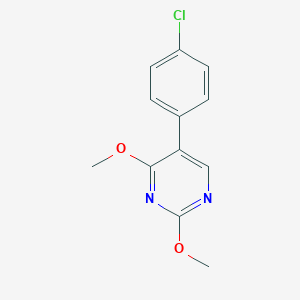
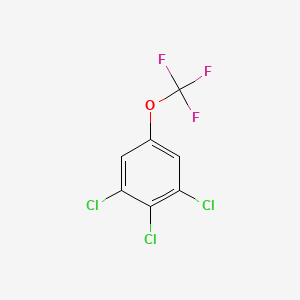
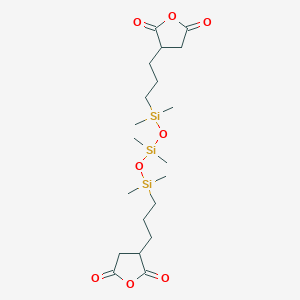


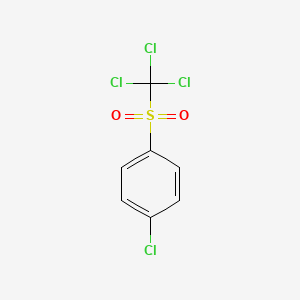
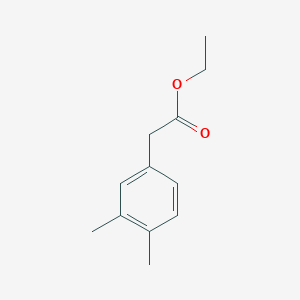
![2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6324187.png)
![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)
